molecular formula C11H16N4S B6978724 N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine

N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine

Cat. No.: B6978724
M. Wt: 236.34 g/mol
InChI Key: WDWSBFMMTYAOLO-UHFFFAOYSA-N
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Description

N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine typically involves the reaction of 1-methylbenzotriazole with 2-chloroethyl ethyl sulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrated or halogenated benzotriazole derivatives.

Scientific Research Applications

N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.

    Industry: It is used as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers to enhance their durability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: A parent compound with similar structural features but lacking the ethylsulfanyl and methyl groups.

    5-Methyl-1H-benzotriazole: A derivative with a methyl group at the 5-position, similar to the compound but without the ethylsulfanyl group.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: A benzotriazole derivative used as a UV stabilizer in polymers.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-3-16-7-6-12-9-4-5-11-10(8-9)13-14-15(11)2/h4-5,8,12H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWSBFMMTYAOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCNC1=CC2=C(C=C1)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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